molecular formula C6H4ClNS B2526024 5-(Chloromethyl)thiophene-2-carbonitrile CAS No. 1260667-25-1

5-(Chloromethyl)thiophene-2-carbonitrile

Cat. No.: B2526024
CAS No.: 1260667-25-1
M. Wt: 157.62
InChI Key: BLQFBMALAUWUSY-UHFFFAOYSA-N
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Description

5-(Chloromethyl)thiophene-2-carbonitrile is a chemical compound with the molecular formula C6H4ClNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)thiophene-2-carbonitrile typically involves the chloromethylation of thiophene-2-carbonitrile. One common method is the reaction of thiophene-2-carbonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of thiophene derivatives with various functional groups.

    Oxidation Reactions: Formation of thiophene sulfoxides or sulfones.

    Reduction Reactions: Formation of thiophene amines.

Scientific Research Applications

5-(Chloromethyl)thiophene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)thiophene-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form new compounds. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are typically determined through experimental studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)thiophene-2-carbonitrile is unique due to the presence of both the chloromethyl and nitrile groups, which provide a combination of reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of a wide range of compounds with diverse applications .

Properties

IUPAC Name

5-(chloromethyl)thiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNS/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQFBMALAUWUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C#N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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